3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine
Beschreibung
The compound 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine (CAS: 376348-71-9, molecular formula: C₂₂H₃₃N₅) is a structurally complex molecule featuring a 1,2,4-triazole ring and an 8-azabicyclo[3.2.1]octane (tropane-like) scaffold . Its stereochemical configuration includes multiple chiral centers, as indicated by the "(1R,3S,5S)" and "(S)" designations in related derivatives . Current research focuses on its synthesis, reactivity under varied conditions, and interactions with biological targets .
Eigenschaften
CAS-Nummer |
376348-71-9 |
|---|---|
Molekularformel |
C22H33N5 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
InChI |
InChI=1S/C22H33N5/c1-15(2)22-25-24-16(3)27(22)20-13-18-9-10-19(14-20)26(18)12-11-21(23)17-7-5-4-6-8-17/h4-8,15,18-21H,9-14,23H2,1-3H3/t18-,19+,20?,21-/m0/s1 |
InChI-Schlüssel |
QOFZYOSOELDKMC-JKWVGCSGSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C |
Isomerische SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)N)C(C)C |
Kanonische SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C |
Synonyme |
(αS,3-exo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-α-phenyl-8-azabicyclo[3.2.1]octane-8-propanamine; (αS,1α,3-exo,3β,5α)-3-[3-Methyl-5-(1-methylethyl)-_x000B_4H-1,2,4-triazol-4-yl]-α-phenyl-8-azabicyclo[3.2.1]octane-8-propanamine |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 3-methyl-1,2,4-triazole with appropriate alkylating agents under controlled conditions . The bicyclic octane structure can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . The final step involves the coupling of the triazole and bicyclic octane intermediates with the phenylpropanamine moiety, typically using a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bicyclic octane structure allow the compound to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways . This can result in various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to analogs sharing structural motifs like the tropane core or triazole heterocycle . Below is a detailed analysis:
Structural and Molecular Comparisons
Key Observations:
Tropane Derivatives : The target compound and atropine share the azabicyclo[3.2.1]octane core, but divergent substituents lead to distinct pharmacological profiles. Atropine’s ester and benzene groups enable muscarinic receptor antagonism , whereas the target compound’s triazole and phenylpropan-1-amine moieties may favor GPCR modulation .
Heterocyclic Hybrids : The compound from replaces the triazole with a thiazole but retains the azabicyclo system, highlighting the scaffold’s versatility in drug design .
Biologische Aktivität
The compound 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 338.45 g/mol. The structure includes a triazole ring and an azabicyclo framework, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.45 g/mol |
| CAS Number | Not specified |
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors involved in inflammatory pathways. Research indicates that it acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, the compound enhances the levels of PEA, prolonging its analgesic effects at inflamed sites .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by increasing PEA levels through NAAA inhibition. The IC50 value for this inhibition is reported to be in the low micromolar range (approximately 0.042 μM), indicating potent activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the triazole and bicyclic structures can significantly affect biological activity. For instance, variations in substituents on the triazole ring have been shown to enhance or reduce inhibitory potency against NAAA .
| Compound Variant | IC50 (μM) | Notes |
|---|---|---|
| Parent Compound | 0.042 | High potency against NAAA |
| 3-Methyl Derivative | 0.078 | Moderate potency |
| Ethyl Substituted | 1.11 | Reduced activity |
Case Study 1: Inhibition of NAAA
In a study focusing on the anti-inflammatory effects of various azabicyclo compounds, the target compound was found to significantly inhibit NAAA activity compared to other derivatives . This study highlighted its potential for treating conditions characterized by chronic inflammation.
Case Study 2: Analgesic Efficacy
Another investigation assessed the analgesic efficacy of this compound in animal models of pain. Results indicated that administration led to a marked decrease in pain response, supporting its therapeutic potential for pain management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
